N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both pyrimidine and acetamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4,6-dimethylpyrimidine-2-amine, which is then reacted with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is further reacted with 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A related compound used in similar synthetic applications.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with similar structural features.
Uniqueness
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is unique due to its combination of sulfonamide and pyrimidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H20N6O4S2 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N6O4S2/c1-11-8-12(2)21-18(20-11)25-31(28,29)15-6-4-14(5-7-15)23-17(27)10-30-19-22-13(3)9-16(26)24-19/h4-9H,10H2,1-3H3,(H,23,27)(H,20,21,25)(H,22,24,26) |
InChI Key |
SUCZHVLNAAUKGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC(=CC(=O)N3)C)C |
Origin of Product |
United States |
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